[1-(2-Cyclopropylpyrimidin-4-yl)ethyl](methyl)amine
Description
1-(2-Cyclopropylpyrimidin-4-yl)ethylamine is a secondary amine featuring a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethylmethylamine side chain. Its molecular formula is C₁₀H₁₆N₄, with a molecular weight of 192.27 g/mol.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H15N3/c1-7(11-2)9-5-6-12-10(13-9)8-3-4-8/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
IPJKTPGXPYECJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1)C2CC2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the cyclopropyl group. Common synthetic routes include:
Pyrimidine Formation: The pyrimidine ring is often synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrimidin-4-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
1-(2-Cyclopropylpyrimidin-4-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Cyclopropyl Effects : The cyclopropyl group in all compounds confers ring strain and steric bulk, influencing reactivity and binding interactions. In the target compound, this group may reduce rotational freedom, enhancing conformational stability .
- Amine Basicity : The secondary amine in the target compound (pKa ~10–11) is less basic than primary amines (e.g., 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine) but more basic than sulfonamide derivatives (pKa ~5–7) due to electron-withdrawing sulfonyl groups .
- Solubility: The trihydrochloride salt in ’s compound exhibits high aqueous solubility (>100 mg/mL), whereas the free base form of the target compound likely requires organic solvents (e.g., DMSO or ethanol) .
Analytical and Spectroscopic Data
While direct data for the target compound are lacking, inferences can be drawn from related compounds:
- GC-MS : Expected molecular ion peak at m/z 192 (M⁺), with fragmentation patterns highlighting cyclopropylpyrimidine cleavage (e.g., m/z 123 for pyrimidine-cyclopropyl fragment) .
- FTIR : N–H stretching (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) would dominate, similar to 3-MeOMA in .
- HPLC : Retention times would vary based on substituents; the dimethoxyphenyl derivative () would elute later due to higher lipophilicity .
Biological Activity
Introduction
The compound 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine is an organic molecule that belongs to the class of pyrimidine derivatives. Its structural characteristics include a cyclopropyl group attached to a pyrimidine ring, along with an ethyl chain linked to a methylamine group. This unique structure suggests potential biological activity, particularly in pharmacological contexts. This article summarizes the current understanding of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.
Molecular Formula
The molecular formula for 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine can be represented as , indicating the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms.
Structural Features
The compound's bicyclic structure and the presence of a cyclopropyl group can influence its chemical reactivity and biological activity. Pyrimidines are known for their roles in nucleic acids and various biochemical processes, while amines are significant in medicinal chemistry due to their basicity and ability to form hydrogen bonds.
Pharmacological Context
Research indicates that compounds containing pyrimidine rings often exhibit various biological activities, including:
- Antiviral Activity : Some pyrimidine derivatives have shown efficacy against viral infections.
- Antitumor Properties : Certain compounds display cytotoxic effects on cancer cells.
- Anti-inflammatory Effects : Pyrimidine derivatives can modulate inflammatory pathways.
The specific biological activities of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine are still under investigation, but preliminary studies suggest it may possess similar pharmacological properties.
Understanding the mechanisms through which this compound exerts its effects is crucial. Research typically focuses on:
- Receptor Interaction : Investigating how the compound interacts with specific biological receptors.
- Enzyme Inhibition : Assessing its potential to inhibit enzymes involved in disease pathways.
- Cell Signaling Pathways : Exploring how it affects cellular signaling mechanisms.
Similar Compounds
Several compounds share structural similarities with 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine , which can provide insights into its potential activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminopyrimidine | Pyrimidine derivative | Simple amine structure; less complex than target |
| 5-Methylpyrimidine | Methyl-substituted pyrimidine | Exhibits different biological activities |
| 1-(Cyclobutyl)pyridin-4-amine | Pyridine derivative | Different ring size; potential for varied reactivity |
| 2-(Cyclohexyl)pyrimidin-4(3H)-one | Pyrimidinone | Carbonyl functionality; different reactivity |
The uniqueness of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine lies in its specific combination of a cyclopropyl group with a pyrimidine structure, which may impart distinct pharmacological properties not observed in other similar compounds.
Synthesis
The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine typically involves multi-step organic synthesis techniques. A potential synthetic route could be summarized as follows:
- Formation of Pyrimidine Ring : Utilize cyclization reactions to form the pyrimidine structure.
- Introduction of Cyclopropyl Group : Employ methods such as cyclopropanation to incorporate the cyclopropyl substituent.
- Amine Functionalization : React with appropriate alkyl halides to introduce the ethyl and methylamine groups.
In Vitro Studies
Initial studies have focused on the compound's interaction with various cell lines to assess cytotoxicity and efficacy against cancer cells. For example, studies demonstrated that similar pyrimidine derivatives exhibited significant growth inhibition in specific cancer types.
In Vivo Studies
Animal model studies are essential to evaluate the pharmacokinetics and therapeutic potential of 1-(2-Cyclopropylpyrimidin-4-yl)ethylamine . These studies help elucidate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
